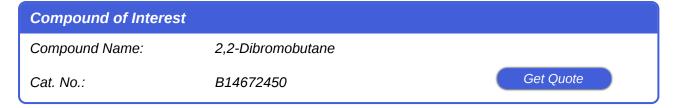


An In-depth Technical Guide to the Spectroscopic Data of 2,2-Dibromobutane

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key spectroscopic data for **2,2-Dibromobutane** (C₄H₈Br₂), a halogenated alkane. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for **2,2-Dibromobutane**.

Table 1: ¹H NMR Spectroscopic Data for **2,2-Dibromobutane**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.4	Quartet (q)	2H	-CH ₂ -
~2.0	Singlet (s)	3H	-C(Br) ₂ -CH ₃
~1.1	Triplet (t)	ЗН	-CH ₂ -CH ₃



Table 2: ¹³C NMR Spectroscopic Data for **2,2-Dibromobutane**

Chemical Shift (δ) ppm	Carbon Type	
~75	Quaternary Carbon (-C(Br) ₂ -)	
~40	Methylene (-CH ₂ -)	
~35	Methyl (-C(Br) ₂ -CH ₃)	
~10	Methyl (-CH ₂ -CH ₃)	

Table 3: Infrared (IR) Spectroscopy Data for 2,2-Dibromobutane

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration
2980-2850	Strong	C-H stretch (alkane)
1465	Medium	C-H bend (methylene)
1380	Medium	C-H bend (methyl)
~600	Strong	C-Br stretch

Table 4: Mass Spectrometry (MS) Data for 2,2-Dibromobutane

m/z	Relative Abundance	Assignment
214, 216, 218	Low	[M] ⁺ , [M+2] ⁺ , [M+4] ⁺ (Molecular ion peaks)
135, 137	High	[M-Br] ⁺
57	High	[C4H9] ⁺
29	High	[C ₂ H ₅] ⁺

Note: The presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio results in the characteristic isotopic pattern for bromine-containing fragments.



Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

- 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of 2,2-Dibromobutane.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1][2]
 - Filter the solution through a pipette with a glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[1][3][4]
 - Ensure the sample height in the NMR tube is approximately 4-5 cm.[1][2]
 - Cap the NMR tube securely.
- Instrument Parameters (¹H NMR):
 - Spectrometer: 400 MHz or higher field NMR spectrometer.
 - Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
 - Pulse Sequence: Standard single-pulse sequence.
 - Acquisition Parameters: Set appropriate spectral width, number of scans (typically 8-16),
 and a relaxation delay of 1-2 seconds.[2]
 - Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) at 0 ppm.[5]
- Instrument Parameters (¹³C NMR):
 - Spectrometer: Same as for ¹H NMR.



- Pulse Sequence: Proton-decoupled pulse sequence.
- Acquisition Parameters: A higher number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C. A longer relaxation delay may also be necessary. For a more concentrated sample (20-50 mg), the acquisition time can be reduced.[1][2]
- Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

2.2 Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):
 - Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.[6][7]
 - Place one to two drops of neat 2,2-Dibromobutane onto the center of one salt plate.[6][7]
 - Carefully place the second salt plate on top to create a thin liquid film between the plates.
 [6][7][9]
 - Mount the "sandwich" plates in the spectrometer's sample holder.[7][8]
- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Background Scan: Perform a background scan with the empty salt plates in the beam path to account for atmospheric and instrumental noise.
 - Sample Scan: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
 - Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber.

2.3 Mass Spectrometry (MS)



- · Sample Preparation and Introduction:
 - For Gas Chromatography-Mass Spectrometry (GC-MS), dilute a small amount of 2,2-Dibromobutane in a volatile organic solvent (e.g., dichloromethane or hexane).
 - Inject the solution into the GC, where the compound is volatilized and separated from the solvent.[10]
 - The separated compound then enters the mass spectrometer.
- Instrument Parameters (Electron Ionization EI):
 - Ionization Source: Electron Ionization (EI) is a common method for this type of molecule.
 - Ionization Energy: Standard El energy is 70 eV.
 - Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).[11]
 - Detector: An electron multiplier or similar detector records the abundance of each ion.
 - Data Acquisition: The mass spectrum is generated by plotting the relative abundance of ions against their m/z values.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like **2,2-Dibromobutane**.



Sample Preparation 2,2-Dibromobutane (Liquid) For NMR For IR For MS Prepare Neat Dissolve in Dilute in **Deuterated Solvent** Liquid Film Volatile Solvent **Data Acquisition** NMR Spectrometer FTIR Spectrometer GC-MS Data Analysis ¹H & ¹³C NMR Spectra IR Spectrum Mass Spectrum

General Workflow for Spectroscopic Analysis of 2,2-Dibromobutane

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Structural Elucidation & Characterization

Caption: Workflow for Spectroscopic Analysis.



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